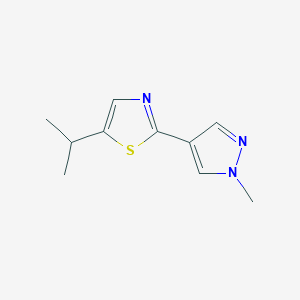![molecular formula C17H27NO3 B6631527 3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)
3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid, commonly known as AICA ribonucleotide or Acadesine, is a nucleotide analogue that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
AICA ribonucleotide works by activating AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. AMPK activation leads to the stimulation of glucose uptake and fatty acid oxidation, as well as the inhibition of protein synthesis and cell growth. This mechanism of action has been shown to have a wide range of effects on various physiological and biochemical processes, making AICA ribonucleotide a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
AICA ribonucleotide has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity, making it a potential treatment for diabetes. It has also been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, AICA ribonucleotide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AICA ribonucleotide in lab experiments is its well-established synthesis method. Additionally, its mechanism of action has been extensively studied, making it a well-understood compound. However, one limitation of using AICA ribonucleotide in lab experiments is its potential toxicity. High doses of AICA ribonucleotide have been shown to have toxic effects on cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of AICA ribonucleotide. One potential direction is the development of new and more efficient synthesis methods. Additionally, further research is needed to fully understand the potential therapeutic applications of AICA ribonucleotide. This includes studying its effects on various diseases and exploring potential combination therapies. Finally, more research is needed to fully understand the potential toxicity of AICA ribonucleotide and to develop strategies to mitigate this toxicity.
Méthodes De Synthèse
The synthesis of AICA ribonucleotide involves the reaction between 1-adamantylamine and 2-methyl-3-oxobutanoic acid. The resulting product is then treated with sodium borohydride and acetic anhydride to yield AICA ribonucleotide. This synthesis method has been well-established and has been used in numerous studies to produce AICA ribonucleotide.
Applications De Recherche Scientifique
AICA ribonucleotide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a wide range of effects on various physiological and biochemical processes, making it a promising candidate for the treatment of various diseases. Some of the diseases that AICA ribonucleotide has been studied for include diabetes, cancer, and neurodegenerative diseases.
Propriétés
IUPAC Name |
3-[[2-(1-adamantyl)acetyl]amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-10(16(20)21)11(2)18-15(19)9-17-6-12-3-13(7-17)5-14(4-12)8-17/h10-14H,3-9H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNKZHAFGQARFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)CC12CC3CC(C1)CC(C3)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)



![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)
![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)


![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)